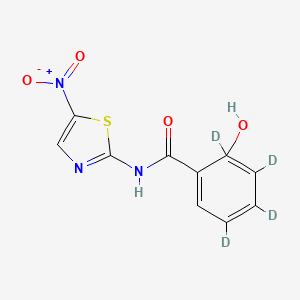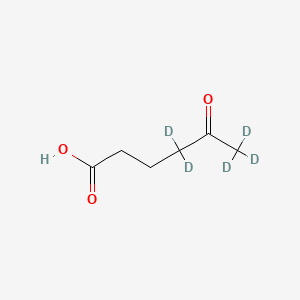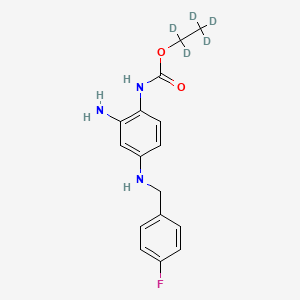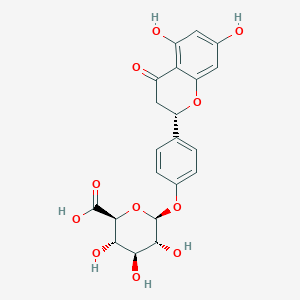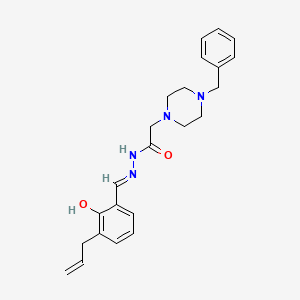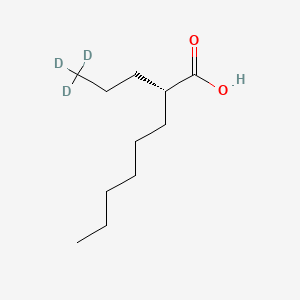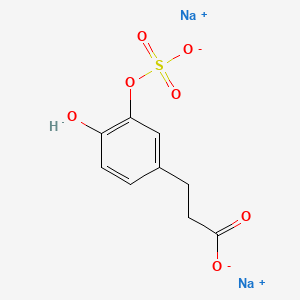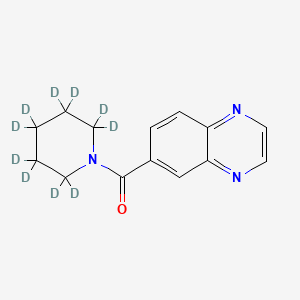
Ampalex-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampalex-d10, also known as 1-(6-Quinoxalinylcarbonyl)piperidine-d10, is a deuterated form of Ampalex (CX-516). It is a positive allosteric modulator at AMPA receptors, which are a type of ionotropic glutamate receptor. This compound is primarily used in research settings to study the modulation of AMPA receptors and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ampalex-d10 involves the incorporation of deuterium atoms into the piperidine ring of Ampalex. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available quinoxaline derivatives.
Deuteration: The piperidine ring is deuterated using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Coupling Reaction: The deuterated piperidine is then coupled with the quinoxaline derivative through a carbonylation reaction to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of piperidine using deuterium gas in a controlled environment.
Purification: The deuterated intermediate is purified using techniques such as chromatography.
Final Coupling: The purified deuterated piperidine is then coupled with the quinoxaline derivative to produce this compound in bulk
Análisis De Reacciones Químicas
Types of Reactions
Ampalex-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation Products: Quinoxaline N-oxide derivatives.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Ampalex-d10 has several scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of AMPA receptors.
Biology: Employed in studies to understand the modulation of synaptic transmission and plasticity.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and attention deficit hyperactivity disorder.
Industry: Utilized in the development of new pharmacological agents targeting AMPA receptors .
Mecanismo De Acción
Ampalex-d10 exerts its effects by binding allosterically to AMPA receptors, enhancing their response to glutamate. This positive modulation increases the ion flow through the receptor channels, leading to enhanced synaptic transmission and plasticity. The primary molecular targets are the AMPA receptors, and the pathways involved include the glutamatergic signaling pathways .
Comparación Con Compuestos Similares
Ampalex-d10 is compared with other similar compounds such as:
CX-516: The non-deuterated form of Ampalex, which has similar modulatory effects on AMPA receptors but lacks the stability provided by deuteration.
CX-546: Another AMPA receptor modulator with a different chemical structure but similar pharmacological effects.
CX-614: A more potent AMPA receptor modulator with a longer half-life compared to this compound
Propiedades
IUPAC Name |
(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-YRRFPNITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
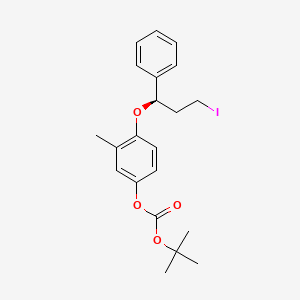
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)
